molecular formula C12H23NO4 B13144718 Boc-Sar-OtBu

Boc-Sar-OtBu

Cat. No.: B13144718
M. Wt: 245.32 g/mol
InChI Key: ZPFRUOXPACEJCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Sar-OtBu: is a compound that belongs to the class of Boc-protected amino acids. The term “Boc” stands for tert-butyloxycarbonyl, a protecting group used in organic synthesis to protect amines from unwanted reactions. “Sar” refers to sarcosine, a derivative of the amino acid glycine, and “OtBu” stands for tert-butyl ester, which is used to protect carboxyl groups. This compound is commonly used in peptide synthesis and other organic synthesis applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Sar-OtBu typically involves the protection of the amine group of sarcosine with the Boc group and the protection of the carboxyl group with the tert-butyl ester. The reaction can be carried out under aqueous or anhydrous conditions using di-tert-butyl dicarbonate (Boc2O) and a base such as sodium hydroxide or triethylamine . The reaction conditions may vary, but common methods include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Boc-Sar-OtBu primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine group of sarcosine from unwanted reactions, allowing selective reactions to occur at other functional groups. The tert-butyl ester protects the carboxyl group, preventing it from participating in reactions until deprotection is desired .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of sarcosine, which imparts different steric and electronic properties compared to other Boc-protected amino acids. This uniqueness makes it valuable in specific synthetic applications where the properties of sarcosine are desired .

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

tert-butyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate

InChI

InChI=1S/C12H23NO4/c1-11(2,3)16-9(14)8-13(7)10(15)17-12(4,5)6/h8H2,1-7H3

InChI Key

ZPFRUOXPACEJCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN(C)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.